

physical and chemical properties of (S)-Alpine borane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Alpine borane

Cat. No.: B1589228

[Get Quote](#)

(S)-Alpine Borane: A Comprehensive Technical Guide

(S)-Alpine borane, a chiral organoborane reagent, stands as a cornerstone in asymmetric synthesis, particularly for the stereoselective reduction of prochiral carbonyl compounds. This technical guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols, and the mechanistic pathways governing its reactivity. Developed by M. M. Midland, this sterically hindered trialkylborane offers a powerful tool for establishing specific stereocenters in the synthesis of complex molecules, making it invaluable for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

(S)-Alpine borane, systematically named 9-((1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-9-borabicyclo[3.3.1]nonane, is typically a colorless liquid encountered as a solution in tetrahydrofuran (THF).^[1] Its chirality is derived from its precursor, (-)- α -pinene.^{[2][3]}

Physical Properties

The key physical characteristics of **(S)-Alpine borane** are summarized in the table below, providing essential data for its handling and application in a laboratory setting.

Property	Value
Molecular Formula	C ₁₈ H ₃₁ B ^{[1][4][5]}
Molar Mass	258.26 g·mol ⁻¹ ^{[1][6]}
Appearance	Colorless liquid ^[1]
Density	0.947 g/mL at 25 °C ^{[1][2]}
Boiling Point	> 55 °C ^{[1][2]}
Optical Activity	[α]D ²² +20° (c = 12 in THF) ^{[2][6][7]}

Chemical Identifiers

Precise identification of **(S)-Alpine borane** is critical for regulatory compliance and accurate sourcing.

Identifier	Value
IUPAC Name	9-((1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-9-borabicyclo[3.3.1]nonane ^[5]
Synonyms	B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, B-3-Pinanyl-9-borabicyclo[3.3.1]nonane ^{[1][2]}
CAS Number	42371-63-1 ^[1]
InChI Key	VCDGSBJCRYTLNU-NEXGVSGLSA-N ^{[2][7]}

Stability, Handling, and Safety

(S)-Alpine borane is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.^{[2][4]} It is also sensitive to moisture.^[5] Therefore, strict adherence to safety protocols is mandatory.

- Handling: All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using appropriate air-free techniques.

- Storage: The reagent should be stored in a tightly sealed container in a dry, well-ventilated area, away from sources of ignition and oxidizing agents.[8] Recommended storage is in a refrigerator (2-8 °C).[8]
- Personal Protective Equipment (PPE): Use of fire-retardant lab coats, safety goggles, face shields, and appropriate gloves is essential.[2] An ABEK (EN14387) respirator filter is also recommended.[2]

GHS Hazard Information

Category	Code	Description
Pictogram	GHS02	Flame[2]
Signal Word	Danger	[2]
Hazard Statement	H250	Catches fire spontaneously if exposed to air[2][4]
Precautionary Statements	P210, P222, P231, P280, P302+P334, P370+P378, P422	Keep away from heat, do not allow contact with air, handle under inert gas, wear protective equipment, handle specific spill and fire scenarios, store in a sealed container.[1] [2]

Chemical Reactivity and Mechanism

The primary application of **(S)-Alpine borane** is in the asymmetric reduction of certain prochiral carbonyl compounds, a reaction known as the Midland Alpine Borane Reduction.[1][9] This reaction is particularly effective for sterically undemanding ketones, such as acetylenic ketones, and for aldehydes.[1][9][10][11]

The mechanism proceeds through a well-defined, six-membered, boat-like transition state.[3] [12]

- Coordination: The Lewis acidic boron atom of **(S)-Alpine borane** coordinates to the oxygen atom of the carbonyl substrate.[3]

- **Hydride Transfer:** A hydride is transferred intramolecularly from the isopinocampheyl group to the electrophilic carbonyl carbon.[1][3]
- **Stereochemical Control:** The stereoselectivity of the reduction is governed by steric interactions in the transition state. The larger substituent (RL) of the ketone preferentially occupies a pseudo-equatorial position to minimize steric clashes with the pinane framework, particularly the gem-dimethyl groups. The smaller substituent (RS) occupies the pseudo-axial position. This orientation dictates the face of the carbonyl to which the hydride is delivered, resulting in the formation of a specific alcohol enantiomer.[3]
- **Product Formation:** The initial product is a borinic ester, which upon hydrolysis or oxidative workup (e.g., with hydrogen peroxide and sodium hydroxide), liberates the chiral alcohol.[1]

Figure 1. Generalized mechanism of the Midland reduction.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of **(S)-Alpine borane**.

Synthesis of **(S)-Alpine Borane**

(S)-Alpine borane is prepared via the hydroboration of $(-)\alpha$ -pinene with 9-borabicyclo[3.3.1]nonane (9-BBN).[1][2][3]

Materials:

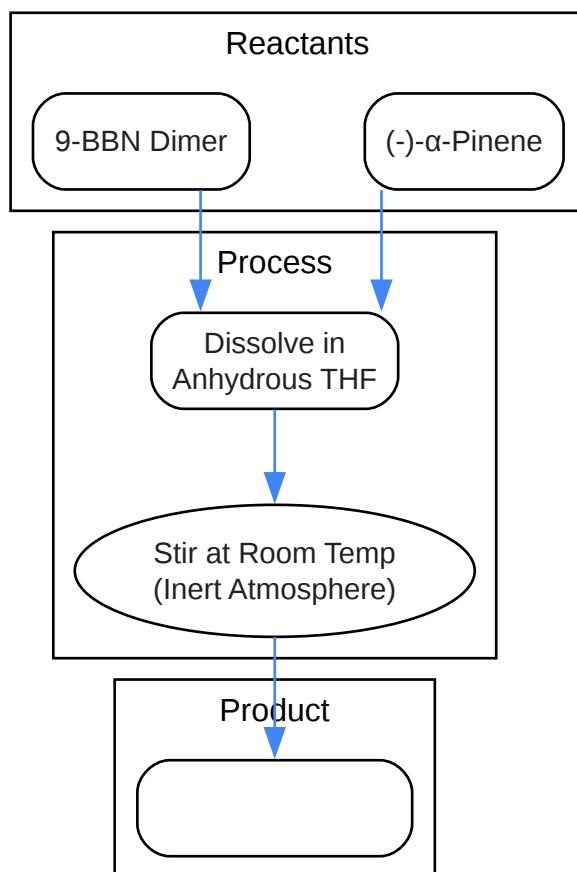
- 9-BBN dimer
- Anhydrous Tetrahydrofuran (THF)
- $(-)\alpha$ -pinene (distilled from LiAlH₄ before use)

Procedure:

- Under an inert nitrogen atmosphere, a flask is charged with a 0.5 M solution of 9-BBN in THF.

- An equimolar amount of freshly distilled (-)- α -pinene is added dropwise to the stirred 9-BBN solution at room temperature.
- The reaction mixture is stirred at room temperature for several hours to ensure complete formation of the B-isopinocampheyl-9-borabicyclo[3.3.1]nonane.
- The resulting solution of **(S)-Alpine borane** is typically used directly without isolation. Its concentration can be confirmed via ^{11}B NMR spectroscopy.

Synthesis of (S)-Alpine Borane



[Click to download full resolution via product page](#)

Figure 2. Experimental workflow for **(S)-Alpine borane** synthesis.

Asymmetric Reduction of 1-Octyn-3-one

This protocol is a representative example of the Midland reduction to produce an optically active secondary alcohol.[\[13\]](#)

Materials:

- **(S)-Alpine borane** (prepared as a neat reagent or used as a commercial solution)
- 1-Octyn-3-one
- Ethanolamine
- Ethyl ether
- Anhydrous magnesium sulfate
- Pentane

Procedure:

- A flask is charged with neat **(S)-Alpine borane** (1.4 equivalents) under an inert atmosphere.
- 1-Octyn-3-one (1.0 equivalent) is added neat and dropwise to the stirred borane at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for a specified duration (e.g., 24-48 hours), monitoring progress by TLC or GC.
- After the reaction is complete, the mixture is cooled, and ethanolamine is added carefully to quench the excess borane and precipitate the borinic ester adduct.
- The mixture is stirred for 30 minutes, after which pentane is added to precipitate the adduct further.
- The mixture is filtered to remove the white solid precipitate.
- The filtrate is concentrated by rotary evaporation to yield the crude product.

- Purification via distillation or column chromatography provides the enantiomerically enriched (S)-1-octyn-3-ol.

Note: For a complete workup to recover the pinene auxiliary, an oxidative procedure using NaOH and H₂O₂ can be employed instead of an ethanolamine quench.[13] This process oxidizes the boron-containing byproducts to facilitate separation.[13]

Applications in Synthesis

(S)-Alpine borane and its enantiomer (R)-Alpine borane are widely used in the synthesis of chiral intermediates for pharmaceuticals and natural products.[12]

- Synthesis of Chiral Alcohols: Its primary use is the preparation of optically active secondary alcohols from prochiral ketones. For instance, it has been used in the synthesis of intermediates for (+)-Prelog-Djerassi lactonic aldehyde.[2][6]
- Deuterium Labeling: The reduction of aldehydes with deuterated analogues of Alpine borane allows for the synthesis of enantiomerically pure monodeuterated primary alcohols.[11]

In conclusion, **(S)-Alpine borane** is a highly effective and reliable chiral reducing agent. A thorough understanding of its physical properties, handling requirements, and reaction mechanism is essential for its safe and successful application in achieving high enantioselectivity in modern organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Alpine borane - Wikipedia [en.wikipedia.org]
2. S-Alpine-Borane 97 42371-63-1 [sigmaaldrich.com]
3. (S)-Alpine borane | 42371-63-1 | Benchchem [benchchem.com]
4. Alpine borane | C18H31B | CID 22831365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]
- 6. S-Alpine-Borane® 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. S-Alpine-Borane 97 42371-63-1 [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. scispace.com [scispace.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [physical and chemical properties of (S)-Alpine borane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589228#physical-and-chemical-properties-of-s-alpine-borane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

